3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-4-5-9-26-18(27)16-17(23(3)20(26)28)22-19-24(10-6-11-25(16)19)14-8-7-13(2)15(21)12-14/h7-8,12H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCNSWXSUOTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidopurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidopurine core.
Introduction of Substituents: The butyl group and the 3-chloro-4-methylphenyl group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reagents to ensure the correct positioning of the substituents.
Final Modifications: The final step may involve additional modifications to the compound to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process must also ensure high yield and purity of the final product.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The pyrimido[1,2-g]purine core facilitates palladium-catalyzed coupling reactions. For structurally analogous compounds, Suzuki–Miyaura coupling with arylboronic acids has been employed to introduce aryl groups at reactive positions (e.g., C-7 or C-9).
| Reaction Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|
| Substituted arylboronic acid coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h | 65–78% |
This reaction modifies the aromatic substituents, enabling diversification for structure-activity relationship (SAR) studies.
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chloro-4-methylphenyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Amine substitution | Et₃N, DMSO, 120°C, 24 h | 3-amino-4-methylphenyl derivative | |
| Methoxylation | NaOMe, CuI, DMF, 100°C, 18 h | 3-methoxy-4-methylphenyl analog |
The chloro group’s electron-withdrawing nature enhances reactivity toward amines and alkoxides.
Oxidation and Reduction of the Purine Core
The dione moiety (positions 2 and 4) participates in redox reactions:
Oxidation
Controlled oxidation converts the dione to a triketone intermediate, enhancing electrophilicity for downstream modifications .
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ in acidic medium | H₂SO₄, 60°C, 6 h | Formation of triketone derivative |
Reduction
Selective reduction with NaBH₄ targets the lactam groups, yielding tetrahydropyrimidine analogs.
Alkylation and Acylation
The butyl side chain and methyl groups serve as sites for alkylation/acylation. For instance:
| Reaction Type | Reagents | Modification | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | |
| Acylation | AcCl, pyridine, 0°C→RT | Acetylated purine analogs |
Hydrolysis Under Acidic/Basic Conditions
The purine-dione system undergoes hydrolysis, cleaving the heterocyclic ring:
| Condition | Products | Application |
|---|---|---|
| 6M HCl, reflux, 8 h | 3-chloro-4-methylbenzoic acid + urea byproducts | Degradation pathway analysis |
| NaOH (1M), 70°C, 4 h | Open-chain dicarboxylic acid derivatives | Prodrug design |
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition at the purine core, observed in related pyrimido-purine systems .
| Conditions | Outcome | Quantum Yield |
|---|---|---|
| UV (254 nm), CH₃CN, N₂ atmosphere | Cyclobutane-linked dimer | Φ = 0.12 |
Mechanistic Insights and Challenges
-
Steric Hindrance : The 3-chloro-4-methylphenyl and butyl groups impede reactions at the C-8 position, necessitating high-pressure conditions for functionalization.
-
Regioselectivity : Electrophilic attacks favor the N-7 position over N-9 due to electron density distribution (supported by DFT calculations in analogous systems) .
Scientific Research Applications
Chemical Applications
Synthesis Building Block:
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique pyrimido[1,2-g]purine core allows for the introduction of various functional groups that can lead to novel compounds with tailored properties.
Reagent in Organic Reactions:
It is utilized as a reagent in organic synthesis reactions. The presence of the chloro-substituent enhances its reactivity profile, making it suitable for substitution reactions and facilitating the formation of new chemical bonds.
Biological Applications
Biological Activity Studies:
Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and antiviral properties. The unique structure may allow it to interact with biological targets effectively.
Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways including signal transduction and gene expression. For instance, it may inhibit specific kinases or proteases involved in cellular signaling pathways, potentially leading to therapeutic effects in disease contexts.
Medical Applications
Therapeutic Potential:
Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases such as cancer and infectious diseases. Its ability to influence cellular processes positions it as a candidate for drug development.
Case Studies:
Several studies have documented its efficacy in preclinical models. For example:
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines.
- Another investigation highlighted its antiviral properties against specific viral strains, suggesting potential use in antiviral therapies.
Industrial Applications
Material Development:
In industrial settings, this compound is being explored for the development of new materials. Its structural features may contribute to the creation of advanced polymers or composites with enhanced mechanical properties.
Catalysis:
The compound also shows promise as a catalyst in various chemical reactions due to its ability to stabilize transition states and lower activation energies.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Synthesis building block | Useful for creating complex organic molecules |
| Reagent in organic reactions | Enhances reactivity due to chloro-substituent | |
| Biology | Antimicrobial studies | Exhibits potential against various pathogens |
| Mechanism of action studies | Modulates key biological pathways | |
| Medicine | Therapeutic agent research | Potential applications in cancer and viral infections |
| Preclinical efficacy studies | Significant cytotoxicity against cancer cells | |
| Industry | Material development | Contributes to advanced polymers |
| Catalysis | Effective in lowering activation energies |
Mechanism of Action
The mechanism of action of 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimido[1,2-g]Purine-2,4-Dione Derivatives
*Estimated based on structural analogs.
The ethoxyphenyl group in introduces polarizability, improving aqueous solubility but reducing membrane permeability relative to the target’s chloro-methylphenyl moiety.
Key Research Findings and Limitations
Electron-Withdrawing Groups: The 3-chloro substituent in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., ), but could also increase toxicity risks .
Lipophilicity-Balance Challenge : The butyl chain and chloro-methylphenyl group may render the compound excessively hydrophobic, necessitating formulation optimization for in vivo studies .
Data Gaps: Limited empirical data on the target compound’s solubility, stability, and toxicity require further experimental validation.
Biological Activity
3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS Number: 922452-43-5) is a synthetic compound belonging to the class of pyrimidine and purine derivatives. Its unique chemical structure incorporates various functional groups that may influence its biological activity.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with a purine-like moiety and substituents that may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
- Impact on Cancer Migration and Invasion : Analogous compounds have demonstrated the ability to reduce migration and invasion in cancer cells. This suggests potential therapeutic applications in metastatic cancer treatment .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide synthesis or cell cycle regulation. For example, inhibition of kinases or other signaling molecules can lead to reduced tumor growth .
- Receptor Interaction : It may interact with receptors that modulate cellular responses to growth factors or hormones. This interaction can alter downstream signaling pathways critical for tumor progression .
Table 1: Summary of Biological Activities
Notable Research
A study focusing on the synthesis and biological evaluation of similar pyrimidine derivatives highlighted their potential as anticancer agents. The results showed that these compounds could effectively inhibit the growth of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for 3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-pyrimidopurine-2,4-dione?
Methodological Answer: The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the aryl substituent (e.g., 3-chloro-4-methylphenyl). A general procedure involves:
- Dissolving a halogenated purine precursor (e.g., 6-chloro-9-substituted purine) in toluene.
- Adding a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and arylboronic acid.
- Refluxing for 12–24 hours, followed by purification via column chromatography (EtOAc/hexane gradients) . Example reaction conditions from analogous purine syntheses:
| Reactant | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloro-purine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 65–78 |
Q. Which purification techniques are effective for isolating this compound?
Methodological Answer: Column chromatography with silica gel and gradient elution (e.g., EtOAc/hexane or CHCl₃/acetone) is commonly used. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may enhance purity. Recrystallization from dioxane or dichloromethane-hexane mixtures can further improve crystallinity .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT and COSY for complex proton environments (e.g., distinguishing butyl chain protons at δ 0.8–1.6 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in purine ring substitution be addressed?
Methodological Answer: Regioselective substitution at the purine N-9 position can be achieved by:
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Correlate ambiguous proton signals with carbon environments to confirm connectivity.
- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the butyl chain or chloro-methylphenyl orientation) .
- Isotopic Labeling : Introduce deuterium at suspected reactive sites to simplify splitting patterns .
Q. What strategies optimize low yields in large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining yield .
- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with ligand systems (e.g., SPhos) .
- Solvent Optimization : Replace toluene with DMF or THF to enhance solubility of intermediates.
Q. How to design computational models for conformational analysis?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on the compound’s conformation (e.g., aqueous vs. nonpolar environments).
- Density Functional Theory (DFT) : Calculate bond angles, dihedral strains, and electrostatic potential surfaces to predict reactivity .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental spectral data?
Methodological Answer:
Q. What experimental controls mitigate byproduct formation during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
